molecular formula C11H6Cl2N2O2 B11805773 2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid

2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid

Cat. No.: B11805773
M. Wt: 269.08 g/mol
InChI Key: PMOSBSYFVSBKLB-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 2,6-dichlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid typically involves the condensation of 2,6-dichlorobenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted phenylpyrimidine derivatives.

Scientific Research Applications

2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or bind to specific receptors to exert antiviral effects . The exact molecular targets and pathways involved can vary based on the specific derivative or application.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid: Similar structure but with chlorine atoms at different positions on the phenyl ring.

    2-(2,6-Dichlorophenyl)pyrimidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrimidine ring.

Uniqueness

2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atoms and the carboxylic acid group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.

Properties

Molecular Formula

C11H6Cl2N2O2

Molecular Weight

269.08 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H6Cl2N2O2/c12-7-2-1-3-8(13)9(7)10-14-4-6(5-15-10)11(16)17/h1-5H,(H,16,17)

InChI Key

PMOSBSYFVSBKLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC=C(C=N2)C(=O)O)Cl

Origin of Product

United States

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